molecular formula C26H16F3NOS B14119852 10-(4-benzoylphenyl)-2-(trifluoromethyl)-10H-phenothiazine

10-(4-benzoylphenyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B14119852
M. Wt: 447.5 g/mol
InChI Key: MUFNKLZFBHMVOM-UHFFFAOYSA-N
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Description

Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is a complex organic compound that features a phenothiazine core substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the condensation of 2-aminobenzenethiol with a suitable ketone to form the phenothiazine ring system. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenothiazine sulfoxides, while reduction can produce phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanol.

Scientific Research Applications

Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenothiazine core can modulate the activity of various enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, widely used in antipsychotic medications.

    Trifluoromethylphenothiazine: A derivative with similar properties but different substitution patterns.

    Phenylmethanone: A simpler ketone compound used in various chemical syntheses.

Uniqueness

Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is unique due to the combination of the phenothiazine core and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C26H16F3NOS

Molecular Weight

447.5 g/mol

IUPAC Name

phenyl-[4-[2-(trifluoromethyl)phenothiazin-10-yl]phenyl]methanone

InChI

InChI=1S/C26H16F3NOS/c27-26(28,29)19-12-15-24-22(16-19)30(21-8-4-5-9-23(21)32-24)20-13-10-18(11-14-20)25(31)17-6-2-1-3-7-17/h1-16H

InChI Key

MUFNKLZFBHMVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

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